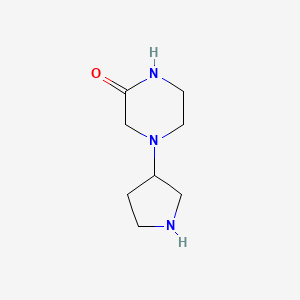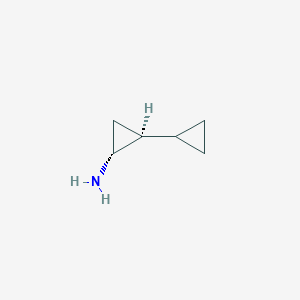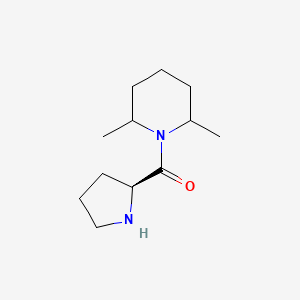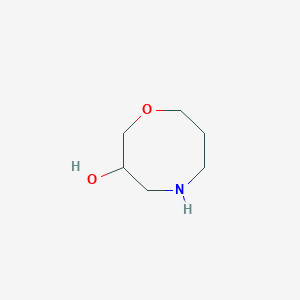
(R)-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound with significant potential in medicinal chemistry. Its structure comprises a pyrrolidine ring, a pyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving a suitable dihalide and a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine derivative.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the methoxyphenyl ring.
科学的研究の応用
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as a selective inhibitor in various biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety is crucial for binding to the active site of enzymes, while the methoxyphenyl group enhances the compound’s affinity and specificity. The pyrrolidine ring contributes to the overall stability and bioavailability of the molecule.
類似化合物との比較
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a similar pyrimidine core.
Tofacitinib: Another pyrimidine-based compound used as a JAK inhibitor.
Uniqueness
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol stands out due to its unique combination of a pyrrolidine ring and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it a valuable compound in stereochemistry and drug development.
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
(3R)-1-[4-(4-methoxy-N-methylanilino)pyrimidin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C16H20N4O2/c1-19(12-3-5-14(22-2)6-4-12)15-7-9-17-16(18-15)20-10-8-13(21)11-20/h3-7,9,13,21H,8,10-11H2,1-2H3/t13-/m1/s1 |
InChIキー |
YHEVVGILGWJHRJ-CYBMUJFWSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC=C2)N3CC[C@H](C3)O |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC=C2)N3CCC(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


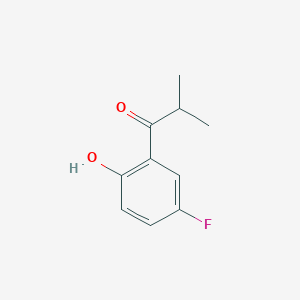
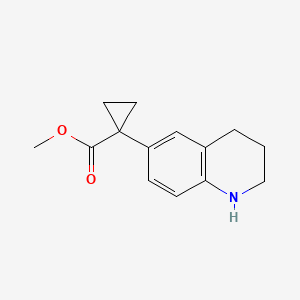
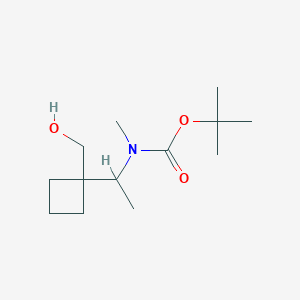
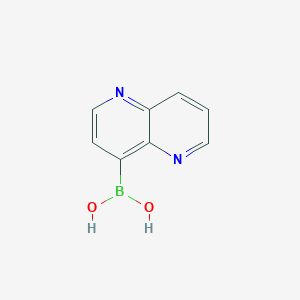
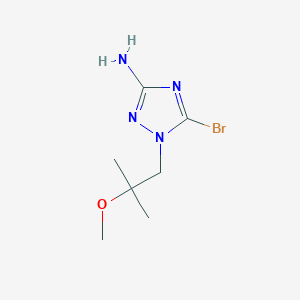
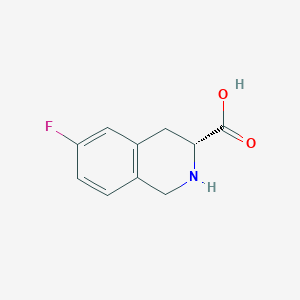

![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
